molecular formula C15H9NO3 B11863593 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde CAS No. 848006-62-2

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde

Cat. No.: B11863593
CAS No.: 848006-62-2
M. Wt: 251.24 g/mol
InChI Key: JYMYLEVOHJAVED-UHFFFAOYSA-N
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Description

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde is an organic compound that features a quinoline ring system substituted with a furan-2-carbonyl group at the 5-position and a carbaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used to introduce the formyl group at the 3-position of the quinoline ring . The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: 5-(Furan-2-carbonyl)quinoline-3-carboxylic acid

    Reduction: 5-(Furan-2-carbonyl)quinoline-3-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity.

Properties

CAS No.

848006-62-2

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

5-(furan-2-carbonyl)quinoline-3-carbaldehyde

InChI

InChI=1S/C15H9NO3/c17-9-10-7-12-11(3-1-4-13(12)16-8-10)15(18)14-5-2-6-19-14/h1-9H

InChI Key

JYMYLEVOHJAVED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C=O)C(=O)C3=CC=CO3

Origin of Product

United States

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